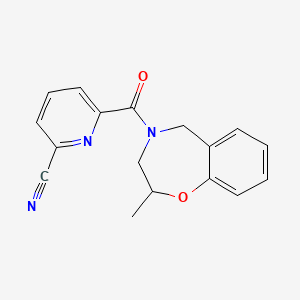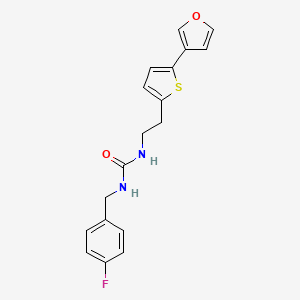
N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel compounds with potential antioxidant activity has been a subject of interest in recent research. One such compound is a derivative of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which has been synthesized to include various substituents such as chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups on the benzene ring. Additionally, carbohydrazide derivatives bearing heterocyclic moieties have been created. These compounds were synthesized with the aim of enhancing antioxidant properties, and some have shown promising results, outperforming well-known antioxidants like ascorbic acid in certain assays .
Molecular Structure Analysis
The molecular structure of these synthesized compounds is crucial for understanding their antioxidant activity. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was determined using X-ray diffraction analysis. This level of structural elucidation is essential for correlating the molecular features with the observed biological activity, and it provides a foundation for further modifications to enhance efficacy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include chlorination, esterification, and the introduction of various functional groups to the core structure. For example, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides involves starting with 2-pyridine-carboxylic acid, which undergoes chlorination and esterification using NaBr as a catalyst. The resulting methyl ester is then further reacted with different amines such as methylamine, n-butylamine, and isopropylamine to yield the target carboxamide compounds. These reactions are carefully controlled to achieve the desired substitution patterns and to ensure the purity of the final products .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their functional groups and molecular structure. The presence of chloro, hydroxyl, and other substituents significantly influences properties such as solubility, stability, and reactivity. These properties are important for the practical application of the compounds, especially in biological systems where solubility and stability can affect bioavailability and overall effectiveness. The compounds' properties are typically characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (ESI-MS), which confirm the structures and provide insight into their behavior in various environments .
Applications De Recherche Scientifique
Stereochemistry and Pharmacological Profile Improvement
Stereochemical studies on phenylpiracetam and its derivatives, which share a similar core structure with the compound , have shown significant interest due to their central nervous system (CNS) activity. These studies explore the relationship between the configuration of stereocenters and biological properties, indicating that the stereochemistry of such compounds can profoundly affect their pharmacological efficacy. This suggests potential CNS applications for compounds with a similar structural framework, emphasizing the need for stereochemically pure isomers for enhanced activity (Veinberg et al., 2015).
Antimicrobial Activities
Research on various chemical classes, including aromatic compounds, cyclic peptides, and polyketides, indicates a broad spectrum of antimicrobial activities. For instance, compounds with structures similar to the query compound have been evaluated for their antibacterial, antifungal, and antimycobacterial properties. This research domain underscores the potential of structurally complex molecules to serve as templates for developing new antimicrobial agents, with a focus on combating multidrug-resistant pathogens (Swain et al., 2017).
Antitubercular Activity
Studies on isoniazid (INH) structural modifications, including those incorporating pyridine and hydrazinecarboxamide moieties, have demonstrated significant anti-tubercular activity against various Mycobacterium species. These findings suggest that compounds incorporating similar structural elements may have potential applications in developing new antitubercular agents, offering alternatives in the fight against tuberculosis (Asif, 2014).
Synthesis and Structural Properties
Research on the synthesis and spectroscopic analysis of novel compounds, including those with trichloromethyl and thiazolidinone groups, has provided insights into the structural properties of complex molecules. These studies not only contribute to understanding the chemical behavior of such compounds but also highlight their potential applications in designing molecules with specific biological activities (Issac & Tierney, 1996).
Environmental Impact and Toxicity
The environmental persistence and toxicity of chlorinated compounds, including those related to the query compound, have been extensively reviewed. Such research emphasizes the importance of understanding the environmental fate and ecological impact of synthetic chemicals, guiding the design of molecules with reduced environmental persistence and toxicity (Bedoux et al., 2012).
Propriétés
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O2/c21-14-6-4-13(17(23)8-14)11-26-7-1-2-16(20(26)28)19(27)25-18-9-15(22)5-3-12(18)10-24/h1-9H,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJWEFLVQAPTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C#N)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

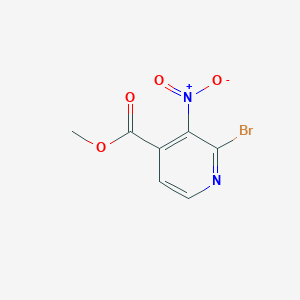
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2509675.png)

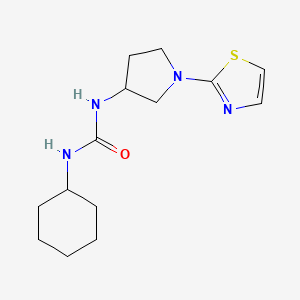
![(1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate](/img/structure/B2509679.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2509683.png)

![2-[[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetonitrile](/img/structure/B2509687.png)
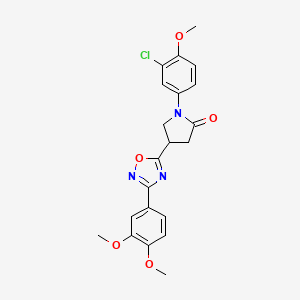
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2509690.png)
![(7-Methoxy-1-benzofuran-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2509692.png)
